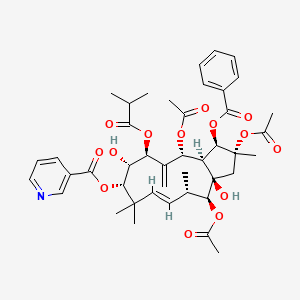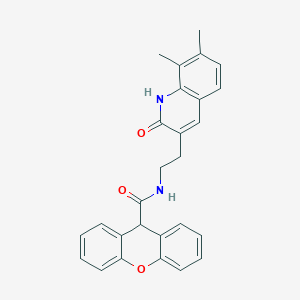![molecular formula C39H73ClO4 B14100520 [(2S)-1-chloro-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate](/img/structure/B14100520.png)
[(2S)-1-chloro-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac 1-Oleoyl-2-stearoyl-3-chloropropanediol: is a lipid compound that consists of an oleic acid chain at the sn-1 position and a stearic acid chain at the sn-2 position, both bound to a 3-chloropropane backbone . This compound is known for its ability to undergo substitution reactions due to the presence of the chlorine atom, which acts as a good leaving group .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Oleoyl-2-stearoyl-3-chloropropanediol typically involves the esterification of oleic acid and stearic acid with 3-chloropropane-1,2-diol. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of ester bonds. Common reagents used in this process include sulfuric acid or sodium hydroxide as catalysts.
Industrial Production Methods: Industrial production of rac 1-Oleoyl-2-stearoyl-3-chloropropanediol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions: rac 1-Oleoyl-2-stearoyl-3-chloropropanediol primarily undergoes substitution reactions due to the presence of the chlorine atom. It can also participate in hydrolysis reactions under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Hydrolysis Reactions: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products:
Substitution Reactions: The major products include the corresponding substituted derivatives where the chlorine atom is replaced by the nucleophile.
Hydrolysis Reactions: The major products are oleic acid, stearic acid, and 3-chloropropane-1,2-diol.
科学研究应用
rac 1-Oleoyl-2-stearoyl-3-chloropropanediol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study substitution and hydrolysis reactions.
Biology: The compound is used in lipidomics research to study lipid metabolism and signaling pathways.
Medicine: It is investigated for its potential role in drug delivery systems due to its lipid nature, which can enhance the solubility and bioavailability of hydrophobic drugs.
Industry: The compound is used in the formulation of cosmetics and personal care products due to its emollient properties.
作用机制
The mechanism of action of rac 1-Oleoyl-2-stearoyl-3-chloropropanediol involves its ability to undergo substitution reactions. The chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which the chlorine is attached. This results in the formation of new covalent bonds and the substitution of the chlorine atom with the nucleophile. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
相似化合物的比较
rac 1-Oleoyl-3-chloropropanediol: This compound is similar but lacks the stearic acid chain at the sn-2 position.
rac 1-Palmitoyl-2-oleoyl-3-chloropropanediol: This compound has a palmitic acid chain at the sn-1 position and an oleic acid chain at the sn-2 position.
Uniqueness: rac 1-Oleoyl-2-stearoyl-3-chloropropanediol is unique due to its specific combination of oleic acid and stearic acid chains, which confer distinct physical and chemical properties. The presence of the chlorine atom also allows for versatile substitution reactions, making it a valuable compound in various research applications.
属性
分子式 |
C39H73ClO4 |
|---|---|
分子量 |
641.4 g/mol |
IUPAC 名称 |
[(2S)-1-chloro-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate |
InChI |
InChI=1S/C39H73ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,37H,3-16,18,20-36H2,1-2H3/b19-17-/t37-/m1/s1 |
InChI 键 |
RDDRRJZMDSQIKB-PXYGFXEISA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)CCl |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-phenethyloxalamide](/img/structure/B14100457.png)


![N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B14100483.png)
![3-(2-hydroxy-4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B14100491.png)
![5-(2-hydroxy-3,4-dimethylphenyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14100499.png)

![2-(4,6-dimethylpyrimidin-2-yl)-8-(4-methoxyphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B14100514.png)

![6-hydroxy-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-nonyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14100523.png)
![1-(4-Tert-butylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100530.png)
![1-[3-(Benzyloxy)phenyl]-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100535.png)

